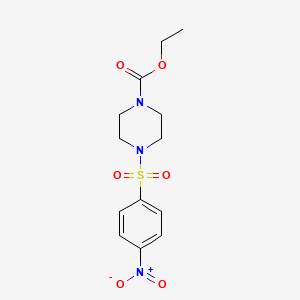

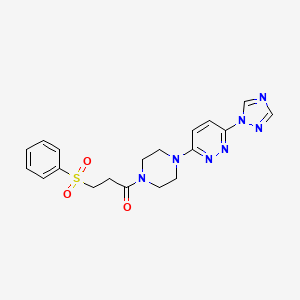

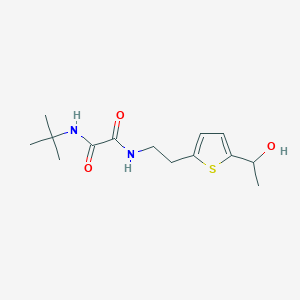

![molecular formula C21H24ClN7O2 B3008758 1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide CAS No. 1207046-79-4](/img/structure/B3008758.png)

1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide” is a derivative of diaminopyrimidine . It has been identified as a critical structure responsible for CDK inhibitory activity . This compound is part of a series of 1-H-pyrazole-3-carboxamide derivatives that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Synthesis Analysis

The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound includes a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Huisgen 1,3-dipolar cycloaddition reaction . This reaction is a type of organic reaction that generates a five-membered cyclic compound, which is a key step in the synthesis of this compound.Aplicaciones Científicas De Investigación

Molecular Interaction Studies

- Conformational Analysis and Binding Interactions: The compound shows potential as an antagonist for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method has identified distinct conformations that contribute to the energetic stability and binding interactions with the receptor (Shim et al., 2002).

Synthesis and Chemical Properties

Heterocyclic Synthesis

The compound is part of a series of novel N-cycloalkanes, morpholine, and piperazine derivatives, showcasing its versatility in heterocyclic synthesis. Its structure was established through spectral data and X-ray crystal analysis (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Novel Derivatives Synthesis

This compound is included in the synthesis of novel diaryl dihydropyrazole-3-carboxamides, demonstrating significant activity in biological models, attributed to their CB1 antagonistic activity (Brijesh Kumar Srivastava et al., 2007).

Metabolism and Pharmacokinetics

- In Vitro Metabolism Studies: Diarylpyrazoles, including variants of the compound, have been studied for their in vitro metabolism in rat liver microsomes, contributing to understanding their pharmacokinetic profiles (Qiang Zhang et al., 2005).

Novel Compounds Synthesis and Evaluation

Isoxazolines and Isoxazoles Derivatives Synthesis

The compound plays a role in synthesizing isoxazolines and isoxazoles derivatives, showcasing its importance in developing diverse chemical entities (A. Rahmouni et al., 2014).

mTOR Kinase Inhibitors Discovery

It has been identified in the discovery of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), an important target in cancer research (P. Nowak et al., 2009).

Anticancer and Anti-5-lipoxygenase Agents

Novel series of pyrazolopyrimidines derivatives, including this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential therapeutic applications (A. Rahmouni et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB), also known as Akt . Akt plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt . This leads to a decrease in the phosphorylation of Akt and its downstream targets .

Biochemical Pathways

Akt is a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . When Akt is inhibited, the signaling through this pathway is disrupted, affecting several downstream targets, including GSK3β, FKHRL1, BAD, and mTOR . These targets are involved in various cellular processes such as proliferation, protein translation, cell cycle progression, and anti-apoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The inhibition of Akt and its downstream targets by the compound leads to a decrease in cell proliferation and survival . In preclinical studies, it has shown inhibition of tumor growth in a breast cancer xenograft model .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, inter-patient variability in the absorption profile of the drug within the stomach, intestine, or bloodstream can affect drug safety and efficacy . Additionally, the chemical stability, solid-state stability, and “shelf life” of the active ingredients are also important factors .

Direcciones Futuras

The compound and its derivatives have shown promising results in inhibiting Akt kinases and have potential for further development as therapeutic agents . Future research could focus on optimizing the structure of these compounds to improve their potency and selectivity, as well as investigating their efficacy in different disease models .

Propiedades

IUPAC Name |

1-[1-(4-chlorophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN7O2/c22-15-1-3-16(4-2-15)29-20-17(13-24-29)19(27-9-11-31-12-10-27)25-21(26-20)28-7-5-14(6-8-28)18(23)30/h1-4,13-14H,5-12H2,(H2,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRQAYDAIJVEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=N2)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)

![2,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B3008698.png)